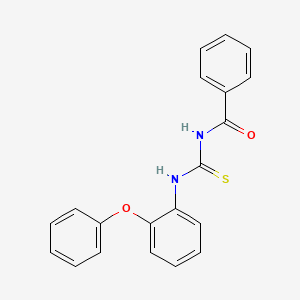

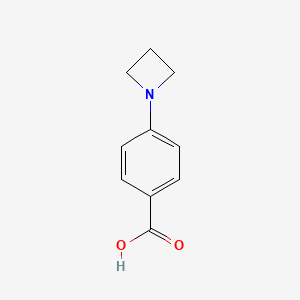

4-(Azetidin-1-yl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of azetidin-2-one derivatives, a category to which 4-(Azetidin-1-yl)benzoic acid is related, involves strategic reactions utilizing the strain energy of the four-membered beta-lactam ring. These compounds are synthesized through various methods, including the Staudinger reaction and cycloaddition processes, which provide access to a range of substituted azetidinones. Notable methods include the condensation of Schiff bases with chloroacetyl chloride, highlighting the versatility of azetidinones in synthetic chemistry (Deshmukh et al., 2004), (Nimbalkar et al., 2018).

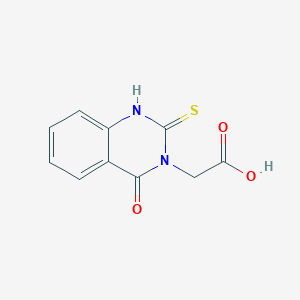

Molecular Structure Analysis

The molecular structure of azetidin-2-one derivatives is characterized by the presence of a strained four-membered lactam ring, which significantly influences their reactivity and chemical properties. Spectroscopic techniques, including NMR and IR spectroscopy, are pivotal in confirming these structures. The presence of substituents on the azetidinone ring, such as in this compound, impacts the electronic distribution and overall molecular geometry, facilitating diverse chemical transformations (Baul et al., 2009).

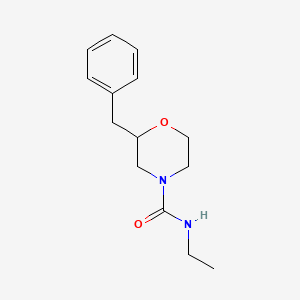

Chemical Reactions and Properties

Azetidinones undergo various chemical reactions, leveraging the reactivity of the beta-lactam ring. These include ring-opening reactions, nucleophilic substitutions, and transformations into different heterocyclic structures. The unique reactivity profile of azetidinones allows for their use in synthesizing biologically significant compounds, showcasing the chemical versatility and potential of this compound derivatives (Shanmugapandiyan et al., 2010).

Scientific Research Applications

Antimicrobial Properties

4-(Azetidin-1-yl)benzoic acid derivatives have been studied for their antimicrobial properties. A research study focused on synthesizing azetidin-2-ones and thiazolidin-4-ones derivatives from benzothiazole class, revealing that these compounds showed moderate to good inhibition against various pathogenic bacterial and fungal strains (Gilani et al., 2016).

Drug Metabolism

A novel microsomal epoxide hydrolase-catalyzed hydration of a spiro oxetane, including an azetidin-1-yl derivative, was investigated. This study helps understand the biotransformation of drug candidates containing azetidin-1-yl groups, contributing to insights in drug metabolism (Li et al., 2016).

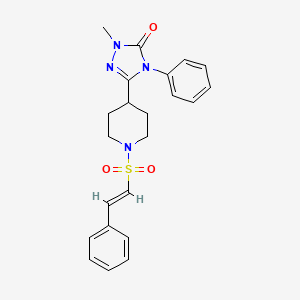

Analgesic and Anti-inflammatory Agents

Synthesis of azetidin-2-ones with benzimidazolylphenyl structure was reported for potential use as analgesic and anti-inflammatory agents. The study included molecular docking simulation indicating these compounds' affinity for COX-II enzyme (Chhajed & Upasani, 2016).

Antibacterial Activity

Azetidin-2-ones derivatives have been synthesized and evaluated for their potential as antimicrobial agents. A study reported the effective synthesis of novel azetidin-2-ones with significant antimicrobial activity (Ansari & Lal, 2009).

Acid-Base Indicator Properties

A synthesized azo compound, [4-((4-hydroxynaphthalen-1-yl) diazenyl) benzoic acid] (p-ABAαN), was evaluated for its properties as an acid-base indicator. This compound showed potential as a substitute for standard indicators in various applications (Kofie et al., 2016).

Antitubercular Activity

Synthesis of 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs, including azetidinones, demonstrated good antimicrobial and antitubercular activity. This research contributes to the development of new treatments for tuberculosis (Joshi et al., 2013).

Anti-Inflammatory Activity

Research on 3-chloro-1-(4a,10b-diazaphenanthrene-2-yl)-4-phenyl azetidin-2-ones revealed their potential as anti-inflammatory agents. The study involved synthesizing new derivatives and testing their efficacy compared with indomethacin (Sharma et al., 2013).

Safety and Hazards

The safety information for “4-(Azetidin-1-yl)benzoic acid” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing thoroughly after handling .

properties

IUPAC Name |

4-(azetidin-1-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10(13)8-2-4-9(5-3-8)11-6-1-7-11/h2-5H,1,6-7H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUFSMULVFRCJEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[[2-(3-chloroquinoxalin-2-yl)-2-cyanoacetyl]amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2492985.png)

![Diethyl 2-[(2,5-dimethylanilino)methylene]malonate](/img/structure/B2492987.png)

![N-(2-ethylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2492991.png)

![1-(2-Chlorophenyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea](/img/structure/B2492997.png)

![tert-butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/no-structure.png)

![N-[[1-(2-Fluorophenyl)pyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2493000.png)

![Methyl 4-[[2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2493002.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide](/img/structure/B2493005.png)